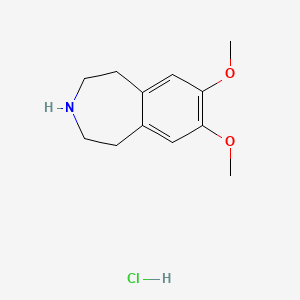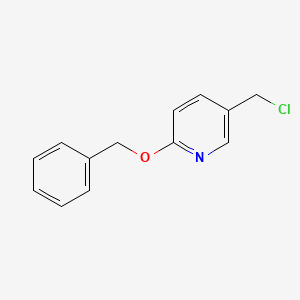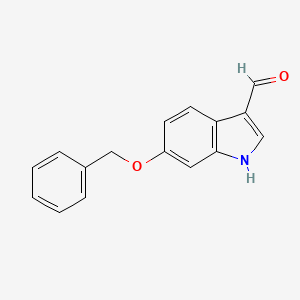
1-Bromo-2-(3-chloropropoxy)benzene
Overview
Description
1-Bromo-2-(3-chloropropoxy)benzene is an organic compound with the chemical formula C9H9BrClO. It is a colorless liquid with a low melting point and a sweet odor. It is used as a reagent in organic synthesis and as a catalyst in various applications. The compound is also known as 1-bromo-2-chloropropoxybenzene, 1-bromo-2-chloropropoxybenzene, 1-bromo-2-chloropropoxy benzene, and 1-bromo-2-chloropropoxybenzol.
Scientific Research Applications
Synthetic Chemistry and Material Science
1-Bromo-2-(3-chloropropoxy)benzene is involved in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, demonstrating its utility in generating arynes that can be intercepted in situ with furan to produce [4+2] cycloadducts. These adducts are valuable in creating trifluoromethoxy-naphthalenes and their derivatives through reduction, isomerization, or bromination reactions (Schlosser & Castagnetti, 2001). Additionally, in the field of catalysis, 1-Bromo-2-(cyclopropylidenemethyl)benzenes have been used to react with 2-alkynylphenols under palladium catalysis to efficiently introduce molecular complexity and diversity from readily available materials, producing indeno[1,2-c]chromenes (Pan et al., 2014).
Crystallography and Molecular Structure
The structural properties of this compound derivatives are significant in crystallography. For instance, crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its hydrate forms have been analyzed, revealing interesting supramolecular features like hydrogen bonding, π–π interactions, and halogen contacts, which are essential in understanding molecular assembly and interaction (Stein, Hoffmann, & Fröba, 2015).
Organic Synthesis and Functionalization
The bromo- and chloro- functionalities of this compound make it a versatile compound in organic synthesis. For example, it has been used in the synthesis of various benzamide derivatives with potential biological activity. The process involves multiple reaction steps including elimination, reduction, and bromination, showcasing the compound's reactivity and usefulness in constructing complex molecular architectures (Bi, 2015).
Bioactive Compound Synthesis
The compound's derivatives have also been explored in the synthesis of biologically active molecules. For instance, 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides were synthesized from related bromo- and chloro- substituted precursors, and their antibacterial activity was evaluated, demonstrating the compound's potential in medicinal chemistry applications (Prasad et al., 2006).
Mechanism of Action
Target of Action
It is known that bromobenzene, a similar compound, is used to introduce a phenyl group into other compounds . This suggests that 1-Bromo-2-(3-chloropropoxy)benzene might interact with similar targets.
Mode of Action
Bromobenzene, a structurally similar compound, is known to interact with its targets through the introduction of a phenyl group . This interaction could potentially lead to changes in the target molecule’s structure and function.
properties
IUPAC Name |
1-bromo-2-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYXHHAKCIOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621989 | |
| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64010-39-5 | |
| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)

